Methyl 8-chloro-6-hydroxyoctanoate is a chemical compound with significant relevance in organic synthesis and pharmaceutical applications. It is primarily known as a precursor in the production of α-lipoic acid, an important antioxidant used in various therapeutic contexts. The compound features a hydroxyl group and a chlorine atom, which contribute to its reactivity and utility in chemical synthesis.
Methyl 8-chloro-6-hydroxyoctanoate can be synthesized from 8-chloro-6-oxo-octanoic acid through various reduction methods, including enzymatic processes using ketoreductases. This compound has been the subject of research due to its potential applications in synthesizing biologically active molecules.
This compound is classified as an ester and falls under the category of hydroxy acids. Its systematic name reflects its structure, indicating the presence of both a hydroxyl group and a chlorine atom on the octanoate chain.
Methyl 8-chloro-6-hydroxyoctanoate can be synthesized through several methods:
In one specific synthesis route, methyl 8-chloro-6-hydroxyoctanoate is obtained by treating methyl 8-chloro-6-ketooctanoate with sodium borohydride in an alcohol solvent under controlled temperature conditions. The reaction is monitored for completion before purification .
Methyl 8-chloro-6-hydroxyoctanoate has the following molecular structure:
The boiling point of methyl 8-chloro-6-hydroxyoctanoate is reported to be between 123°C and 125°C at reduced pressure (0.45 mmHg) . The refractive index ranges from 1.4607 to 1.4618, indicating its optical properties.
Methyl 8-chloro-6-hydroxyoctanoate participates in several chemical reactions:
The reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific catalysts or oxidizing agents to achieve desired products without overreacting .
The mechanism by which methyl 8-chloro-6-hydroxyoctanoate functions primarily relates to its role as a precursor in synthesizing α-lipoic acid. In this context, it acts as a substrate for enzymatic reactions that convert it into more complex molecules.
Research indicates that specific enzymes such as ketoreductases facilitate the reduction of keto groups while maintaining stereochemical integrity, which is crucial for the biological activity of resultant compounds like α-lipoic acid .
Relevant data from studies indicate that modifications to its structure can significantly influence its reactivity and solubility characteristics .
Methyl 8-chloro-6-hydroxyoctanoate has several scientific uses:
The profound significance of methyl 8-chloro-6-hydroxyoctanoate lies in its function as a pivotal chiral synthon for complex bioactive molecules. Its inherent chirality at C6 allows for the stereoselective construction of target compounds, circumventing the need for inefficient resolution processes later in synthetic sequences. This is critically demonstrated in the industrial synthesis of (R)-α-lipoic acid ((R)-5-(1,2-dithiolan-3-yl)pentanoic acid), where methyl 8-chloro-6-hydroxyoctanoate serves as the immediate precursor to the dithiolane ring system. The chlorine atom facilitates nucleophilic displacement by sulfur sources, while the hydroxy group can be activated or transformed, enabling ring-closure reactions [2] [4] [6].
The efficient production of enantiomerically enriched methyl (R)-8-chloro-6-hydroxyoctanoate relies heavily on biocatalytic methodologies, specifically engineered ketoreductases (KREDs). These enzymes catalyze the highly stereoselective reduction of the prochiral keto group in methyl 8-chloro-6-oxooctanoate (MCOO). Advances in protein engineering have yielded KRED variants exhibiting exceptional performance:
Table 1: Comparative Performance of Engineered Ketoreductases (KREDs) for Synthesizing (R)-8-Chloro-6-Hydroxyoctanoate Alkyl Esters
KRED Variant | Substrate | Conversion (%) | ee (%) | Yield (%) | Space-Time Yield (g·L⁻¹·d⁻¹) | Key Improvement |
---|---|---|---|---|---|---|
CpAR2 S131Y/Q252I [2] | ECOO | >99 | >99 | 85 | 566 | Activity/Stereoselectivity |
SsCR L211H/V137A/L135I [4] | MCOO | 99 | 98.0 | 87 | 391 | Substrate loading/Tolerance |
Cat S126A/R129Q/V194A [4] | ECOO | >99 | 99.5 | 90 | 420* | Catalytic efficiency/Thermostability |
RhCR [2] | MCOO Analogue | 99 | >99 | 92 | 1580 | Specific activity (ε-keto ester focus) |
*Estimated based on reported data in [4]. SsCR: Sulfolobus solfataricus carbonyl reductase; Cat: Screened carbonyl reductase variant; RhCR: Rhodotorula KRED.
The selection between methyl (MCOO) or ethyl (ECOO) 8-chloro-6-oxooctanoate as the substrate often depends on downstream processing and the specific KRED's kinetic parameters. Methyl esters are frequently preferred due to slightly higher reaction rates observed with some enzymes and potentially lower molecular weight benefits [2] [4]. The biocatalytic approach offers substantial advantages over chemical reduction: unparalleled enantioselectivity, mild reaction conditions (aqueous buffer, ambient temperature), and excellent atom economy, aligning with green chemistry principles.
The historical trajectory of methyl 8-chloro-6-hydroxyoctanoate is intrinsically linked to the development of synthetic routes to α-lipoic acid (ALA, thioctic acid). Initially isolated in 1951, the biological significance of the naturally occurring (R)-enantiomer spurred intense synthetic efforts [7] [8].
Early synthetic routes (1950s-1980s) to racemic ALA relied heavily on linear functionalization strategies starting from dicarbonyl precursors:
The critical shift towards enantioselective synthesis emerged with the recognition that only the (R)-enantiomer possesses full biological activity. This drove the development of methods to access enantiopure precursors. Methyl 8-chloro-6-hydroxyoctanoate emerged as the optimal intermediate because:
The landmark development was the identification and engineering of highly efficient and stereoselective ketoreductases (KREDs) capable of reducing the prochiral keto group in MCOO to yield methyl (R)-8-chloro-6-hydroxyoctanoate with exceptional ee (>98%) and high volumetric productivity (>390 g·L⁻¹·d⁻¹) [2] [4]. This biocatalytic step replaced older, less efficient methods like chemical resolution or stoichiometric asymmetric chemical reduction, becoming the cornerstone of modern, cost-effective industrial routes to (R)-α-lipoic acid. The global demand for ALA (3000-3500 tons annually, market value ~$107 million in 2022, projected ~$134 million by 2028) underscores the economic significance of efficient precursors like methyl (R)-8-chloro-6-hydroxyoctanoate [8].
Table 2: Evolution of α-Lipoic Acid Synthesis Featuring Methyl 8-Chloro-6-Hydroxyoctanoate
Era | Synthetic Strategy | Key Intermediate/Technology | Chiral Control Approach | Limitations/Advantages |
---|---|---|---|---|
1950s-1980s | Linear Functionalization [7,8,10] | Ethyl 6-chloro-6-oxohexanoate; 6,8-Dihalooctanoates | Racemic (later requires resolution) | Multi-step; Low yields; Racemic product |
1990s-2000s | Chiral Resolution / Pool [7,8] | Racemic Methyl 8-Chloro-6-Hydroxyoctanoate | Diastereomeric salt resolution; Chiral starting materials | Inefficient; Costly; Limited substrate availability |
2010s-Present | Biocatalytic Asymmetric Reduction [2,4,6] | Methyl 8-Chloro-6-oxooctanoate (MCOO) | Engineered Ketoreductases (KREDs) | >99% ee; High STY; Green chemistry; Cost-effective |
The historical progression demonstrates methyl 8-chloro-6-hydroxyoctanoate's evolution from a potential intermediate in complex racemic routes to becoming the dominant, chirally defined precursor enabling the practical and economical production of enantiopure (R)-α-lipoic acid via advanced biocatalysis.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8